5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole
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Overview
Description
5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole: is a heterocyclic compound that features a triazole ring substituted with a chloromethyl group at the 5-position and a phenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction.
Phenyl Substitution: The phenyl group can be introduced through a nucleophilic substitution reaction where a phenyl halide reacts with the triazole ring under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the triazole ring can yield various reduced triazole derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are used under basic conditions.
Major Products
Oxidation: Formation of 5-(Formyl)-1-phenyl-1H-1,2,4-triazole or 5-(Carboxyl)-1-phenyl-1H-1,2,4-triazole.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of 5-(Substituted methyl)-1-phenyl-1H-1,2,4-triazole derivatives.
Scientific Research Applications
5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide.
Material Science: It is used in the synthesis of advanced materials such as polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-methoxy-benzaldehyde: Similar in having a chloromethyl group but differs in the aromatic ring structure and functional groups.
5-(Chloromethyl)-2-hydroxyl-benzaldehyde: Similar in having a chloromethyl group but differs in the presence of a hydroxyl group instead of a methoxy group.
Uniqueness
5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole is unique due to its triazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other chloromethyl-substituted compounds. The presence of both the phenyl and triazole rings enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
5-(chloromethyl)-1-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-9-11-7-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCODPMVVLMMLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114370-76-2 |
Source
|
Record name | 5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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